molecular formula C24H26BrN3O B611878 YF-452 CAS No. 1951466-83-3

YF-452

Cat. No. B611878
M. Wt: 452.396
InChI Key: WIRUYQFUVBBWPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

YF-452 is a novel inhibitor of tumor growth through antiangiogenesis by suppressing VEGF receptor 2 signaling.

Scientific Research Applications

1. Antiangiogenic Properties in Cancer Therapy YF-452 has been identified as a novel compound with significant implications in cancer treatment due to its antiangiogenic properties. It inhibits the migration, invasion, and tube-like structure formation of human umbilical vein endothelial cells (HUVECs) with minimal toxicity in vitro. This compound effectively blocks microvascular formation ex vivo in rat thoracic aorta ring assays and inhibits angiogenesis in chick chorioallantoic membrane and mouse corneal micropocket assays. Furthermore, YF-452 has shown remarkable efficacy in suppressing tumor growth in xenografts mice models. Its mechanism of action involves the inhibition of VEGF-induced phosphorylation of VEGFR2 kinase and the downstream protein kinases including ERK, FAK, and Src, pointing towards its potential as a candidate for antiangiogenic drug development for cancer therapy (Liu et al., 2017).

properties

CAS RN

1951466-83-3

Product Name

YF-452

Molecular Formula

C24H26BrN3O

Molecular Weight

452.396

IUPAC Name

N-(N-Pyrrolidylacetyl)-9-(4-bromobenzyl)-1,3,4,9-tetrahydro-ß-carboline

InChI

InChI=1S/C24H26BrN3O/c25-19-9-7-18(8-10-19)15-28-22-6-2-1-5-20(22)21-11-14-27(16-23(21)28)24(29)17-26-12-3-4-13-26/h1-2,5-10H,3-4,11-17H2

InChI Key

WIRUYQFUVBBWPT-UHFFFAOYSA-N

SMILES

BrC(C=C1)=CC=C1CN(C2=C3CCN(C(CN4CCCC4)=O)C2)C5=C3C=CC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

YF-452

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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